tert-Butyl 3-(((2,4-dichloropyrimidin-5-yl)methyl)amino)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(((2,4-dichloropyrimidin-5-yl)methyl)amino)piperidine-1-carboxylate: is a complex organic compound that features a piperidine ring substituted with a tert-butyl group and a dichloropyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(((2,4-dichloropyrimidin-5-yl)methyl)amino)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the piperidine ring, followed by the introduction of the tert-butyl group and the dichloropyrimidine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial methods aim to maximize yield while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(((2,4-dichloropyrimidin-5-yl)methyl)amino)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 3-(((2,4-dichloropyrimidin-5-yl)methyl)amino)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound may be used to study the interactions between small molecules and biological targets. It can serve as a probe to investigate enzyme activity or receptor binding.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be investigated as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(((2,4-dichloropyrimidin-5-yl)methyl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.
Comparison with Similar Compounds
- tert-Butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate
- tert-Butyl 3-{[(4-bromophenyl)methyl]amino}piperidine-1-carboxylate
Comparison: Compared to similar compounds, tert-Butyl 3-(((2,4-dichloropyrimidin-5-yl)methyl)amino)piperidine-1-carboxylate is unique due to the presence of the dichloropyrimidine moiety. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for specific applications. The comparison highlights the importance of structural variations in determining the reactivity and functionality of these compounds.
Properties
IUPAC Name |
tert-butyl 3-[(2,4-dichloropyrimidin-5-yl)methylamino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22Cl2N4O2/c1-15(2,3)23-14(22)21-6-4-5-11(9-21)18-7-10-8-19-13(17)20-12(10)16/h8,11,18H,4-7,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRUQSUXATXQMSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NCC2=CN=C(N=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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